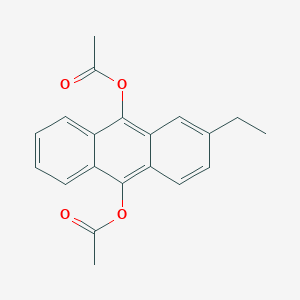
(10-Acetyloxy-3-ethylanthracen-9-yl) acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(10-Acetyloxy-3-ethylanthracen-9-yl) acetate is an organic compound with the molecular formula C20H18O4 It is a derivative of anthracene, a polycyclic aromatic hydrocarbon, and features two acetate groups attached to the anthracene core
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (10-Acetyloxy-3-ethylanthracen-9-yl) acetate typically involves the acetylation of 3-ethylanthracene-9,10-diol. The reaction is carried out using acetic anhydride in the presence of a catalyst such as pyridine or sulfuric acid. The reaction conditions usually include:
Temperature: 60-80°C
Solvent: Acetic anhydride
Catalyst: Pyridine or sulfuric acid
Reaction Time: 2-4 hours
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems allows for precise control of reaction parameters, leading to higher yields and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
(10-Acetyloxy-3-ethylanthracen-9-yl) acetate undergoes various chemical reactions, including:
Hydrolysis: The ester groups can be hydrolyzed under acidic or basic conditions to yield 3-ethylanthracene-9,10-diol and acetic acid.
Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the ester groups to alcohols.
Substitution: Nucleophilic substitution reactions can replace the acetate groups with other functional groups.
Common Reagents and Conditions
Hydrolysis: Acidic (HCl) or basic (NaOH) conditions, typically at elevated temperatures (50-100°C).
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Hydrolysis: 3-Ethylanthracene-9,10-diol and acetic acid.
Oxidation: Quinones or other oxidized derivatives.
Reduction: 3-Ethylanthracene-9,10-diol.
Substitution: Various substituted anthracene derivatives.
Applications De Recherche Scientifique
(10-Acetyloxy-3-ethylanthracen-9-yl) acetate has several applications in scientific research, including:
Chemistry: Used as a precursor for the synthesis of other anthracene derivatives and as a reagent in organic synthesis.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development and as a therapeutic agent.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
Mécanisme D'action
The mechanism of action of (10-Acetyloxy-3-ethylanthracen-9-yl) acetate involves its interaction with specific molecular targets and pathways. The compound can undergo hydrolysis to release acetic acid and 3-ethylanthracene-9,10-diol, which may interact with cellular components. The exact molecular targets and pathways depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
3-Ethylanthracene-9,10-diol: The parent compound without the acetate groups.
Anthracene-9,10-diol: A similar compound with hydroxyl groups instead of acetate groups.
Anthracene-9,10-diyl diacetate: Another acetate derivative of anthracene.
Uniqueness
(10-Acetyloxy-3-ethylanthracen-9-yl) acetate is unique due to the presence of both ethyl and acetate groups, which confer distinct chemical properties and reactivity. This uniqueness makes it valuable for specific applications in organic synthesis and research.
Propriétés
Numéro CAS |
70419-43-1 |
|---|---|
Formule moléculaire |
C20H18O4 |
Poids moléculaire |
322.4 g/mol |
Nom IUPAC |
(10-acetyloxy-3-ethylanthracen-9-yl) acetate |
InChI |
InChI=1S/C20H18O4/c1-4-14-9-10-17-18(11-14)20(24-13(3)22)16-8-6-5-7-15(16)19(17)23-12(2)21/h5-11H,4H2,1-3H3 |
Clé InChI |
OKZBFYJWIQGHFQ-UHFFFAOYSA-N |
SMILES canonique |
CCC1=CC2=C(C3=CC=CC=C3C(=C2C=C1)OC(=O)C)OC(=O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


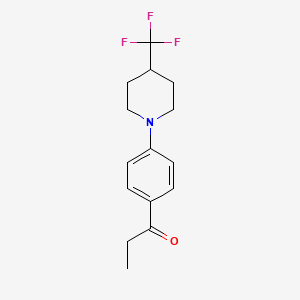
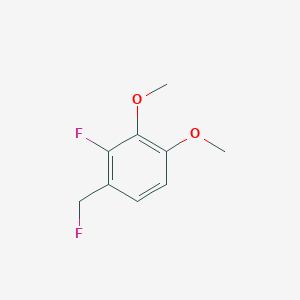
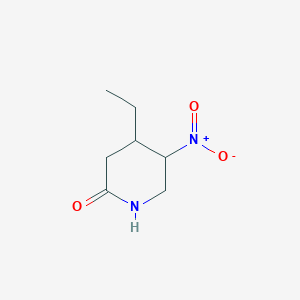
![5-(((Trifluoromethyl)sulfonyl)oxy)-2,3-dihydrobenzo[b]oxepin-8-yl pivalate](/img/structure/B14039825.png)
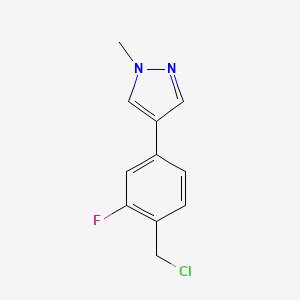

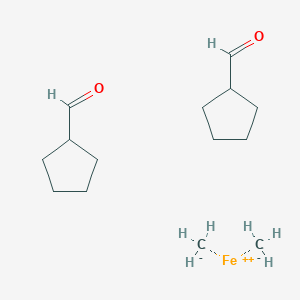
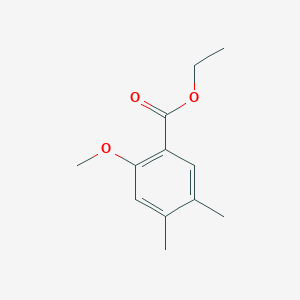
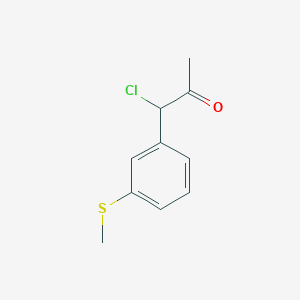


![Ethyl 5,6,7,8-tetrahydroimidazo[1,2-a]pyridine-6-carboxylate](/img/structure/B14039870.png)
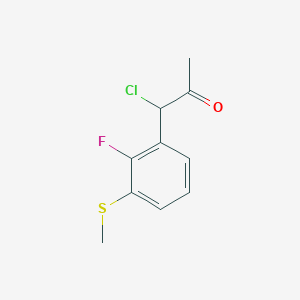
![Methyl 3-(benzo[b]thiophen-2-yl)propanoate](/img/structure/B14039878.png)
